molecular formula C21H21ClN2O B14201601 2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol CAS No. 917807-65-9

2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol

Cat. No.: B14201601
CAS No.: 917807-65-9
M. Wt: 352.9 g/mol
InChI Key: KHIQPEAHMZJTKS-UHFFFAOYSA-N
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Description

2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol typically involves multi-step organic reactions. One possible route could involve:

    Formation of the intermediate: Reacting 4-chlorobenzaldehyde with 4-pyridinylboronic acid in the presence of a palladium catalyst to form the intermediate compound.

    Addition of the aminoethanol group: The intermediate is then reacted with 2-aminoethanol under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethanol moiety.

    Reduction: Reduction reactions could target the aromatic rings or the amino group.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could replace the chlorine atom with another functional group.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its interactions with biological macromolecules or its potential as a biochemical probe.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, such as anti-inflammatory or anticancer drugs.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for compounds like 2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(4-pyridinyl)ethanol
  • 4-(4-Chlorophenyl)-4-(pyridin-4-yl)butan-1-ol

Uniqueness

The unique combination of the chlorophenyl and pyridinyl groups in 2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

917807-65-9

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)-2-(4-pyridin-4-ylphenyl)ethyl]amino]ethanol

InChI

InChI=1S/C21H21ClN2O/c22-20-7-5-19(6-8-20)21(15-24-13-14-25)18-3-1-16(2-4-18)17-9-11-23-12-10-17/h1-12,21,24-25H,13-15H2

InChI Key

KHIQPEAHMZJTKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(CNCCO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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